Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate
Description
Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-methylphenylamino group at position 5 and a carboxylate group at position 2. The potassium counterion enhances its solubility in aqueous environments, making it suitable for pharmaceutical or agrochemical applications. Its structure combines aromaticity, hydrogen-bonding capacity, and ionic character, which influence its reactivity and biological interactions.
Properties
IUPAC Name |
potassium;5-(2-methylanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.K/c1-7-4-2-3-5-8(7)13-10-9(11(14)15)12-6-16-10;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULICHWEFULGFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=CS2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with 1,3-thiazole-4-carboxylic acid chloride in the presence of potassium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It can help in understanding the mechanisms of biological processes and the development of new therapeutic agents.
Medicine: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate has potential medicinal applications, particularly in the development of drugs targeting specific diseases. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Solubility : The potassium carboxylate form of the target compound offers superior water solubility compared to methyl/ethyl esters or carboxamide derivatives.
- Steric Effects : Bulky substituents like tert-butylphenyl or tetrazole-sulfanyl may hinder interactions with biological targets.
Physicochemical Properties
- Aqueous Solubility : The ionic nature of the potassium carboxylate enhances solubility (>50 mg/mL estimated), unlike methyl esters (e.g., 9a: <10 mg/mL) .
- Thermal Stability : Melting points for analogs range from 120–250°C , suggesting the target compound may exhibit similar stability.
- Spectroscopic Data : $^1$H-NMR signals for thiazole protons in analogs appear at δ 6.5–8.5 ppm , with shifts depending on substituents.
Biological Activity
Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate (CAS Number: 1955524-56-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research and case studies.
- Molecular Formula : C11H9KN2O2S
- Molecular Weight : 272.37 g/mol
- CAS Number : 1955524-56-7
- Purity : Minimum 95%
Biological Activity Overview
The thiazole ring system is known for its significant biological activity. Compounds containing this moiety have been reported to exhibit a wide range of pharmacological effects, including:
- Antitumor Activity : Thiazole derivatives have shown promising results against various cancer cell lines, demonstrating cytotoxic effects and potential as anticancer agents.
- Antimicrobial Properties : Research indicates that thiazole compounds possess antimicrobial activity against bacteria and fungi, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in disease processes, such as matrix metalloproteinases and phosphodiesterases.
- Cell Cycle Interference : Certain compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
- Receptor Modulation : Thiazoles may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
Antitumor Activity
A study published in MDPI highlighted that thiazole derivatives exhibit significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific substituents on the phenyl ring was crucial for enhancing activity, with some compounds showing IC50 values lower than traditional chemotherapeutics like doxorubicin .
Antimicrobial Effects
Research indicates that thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens. A review noted that compounds with a thiazole moiety exhibited broad-spectrum antimicrobial activity, which can be exploited in developing new antibiotics .
Anti-inflammatory Properties
Thiazole compounds have been investigated for their anti-inflammatory effects. One study demonstrated that specific thiazole derivatives could inhibit pro-inflammatory cytokines, suggesting their potential in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
